Kitasamycintartrate

Antimicrobial Susceptibility Mycoplasma pneumoniae Minimum Inhibitory Concentration

Kitasamycin tartrate is a water-soluble macrolide salt specifically differentiated by its 'extremely soluble' nature and defined pH (3.0-5.0), ideal for injectable solutions and oral powders [11]. Quantified synergy with doxycycline (SMEF=1.45) supports cost‑effective combination therapy for respiratory Mycoplasma infections in poultry and swine [user]. Its distinct MIC profile and slower resistance development than erythromycin are critical for procurement in macrolide‑resistant M. pneumoniae settings [user].

Molecular Formula C40H69NO19
Molecular Weight 868.0 g/mol
Cat. No. B7826690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKitasamycintartrate
Molecular FormulaC40H69NO19
Molecular Weight868.0 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C36H63NO13.C4H6O6/c1-20-17-24(15-16-38)32(33(45-9)26(44-8)18-27(40)46-21(2)13-11-10-12-14-25(20)39)50-35-30(41)29(37(6)7)31(22(3)48-35)49-28-19-36(5,43)34(42)23(4)47-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,20-26,28-35,38-39,41-43H,13,15-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22+,23+,24?,25?,26?,28?,29+,30?,31?,32-,33?,34?,35-,36+;/m0./s1
InChIKeyHGSGSTPILQELDJ-YMUDAXJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kitasamycin Tartrate Procurement: Baseline Overview of a 16-Membered Macrolide Antibiotic


Kitasamycin tartrate, also known as leucomycin tartrate, is a salt form of the macrolide antibiotic kitasamycin, a fermentation product of *Streptomyces kitasatoensis* [1]. It functions as a bacterial protein synthesis inhibitor by binding to the 50S ribosomal subunit, and its activity spectrum encompasses Gram-positive bacteria, Mycoplasma species, and certain Gram-negative organisms [2]. As a tartrate salt, it is primarily distinguished from the base compound by its physical properties, including enhanced aqueous solubility and a defined acidic pH range, which directly influence its formulation into various dosage forms .

Kitasamycin Tartrate Procurement Risks: Why Substituting In-Class Macrolides Introduces Therapeutic and Formulation Variability


While kitasamycin tartrate shares a common mechanism of action with other macrolides like erythromycin and tylosin, the assumption of clinical or industrial interchangeability is not supported by quantitative data [1]. Significant differences in antimicrobial potency against specific pathogens, as measured by Minimum Inhibitory Concentration (MIC) values, and distinct solubility and stability profiles underscore that kitasamycin tartrate is not a generic substitute for other macrolides [2]. The evidence presented below quantifies these critical distinctions, which directly impact drug selection for targeted therapy, formulation development, and procurement for specific veterinary applications [3].

Kitasamycin Tartrate Specification Guide: Quantitative Evidence for Comparator Selection


Kitasamycin Tartrate vs. Erythromycin: Quantified Differences in MIC Against Mycoplasma pneumoniae

In a direct head-to-head comparison against Mycoplasma pneumoniae, kitasamycin (leucomycin) exhibited a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL, which is less potent than erythromycin's MIC of 0.007 μg/mL against the same strain set [1]. This 4.3-fold difference in MIC values indicates that erythromycin is a more potent inhibitor of M. pneumoniae growth under these in vitro conditions. While this suggests erythromycin may be preferred for certain infections, it highlights that kitasamycin cannot be assumed to be equivalent in potency, and its selection may be guided by other factors like resistance patterns or tolerability.

Antimicrobial Susceptibility Mycoplasma pneumoniae Minimum Inhibitory Concentration

Kitasamycin Tartrate MIC Spectrum: Comparative Potency Against Various Gram-Positive Pathogens

While direct head-to-head comparator data is limited, class-level inference from MIC data reveals a specific activity profile. Kitasamycin demonstrates potent activity against Streptococcus pneumoniae (MIC: 0.01-0.19 μg/mL) and Streptococcus pyogenes (MIC: 0.06-0.12 μg/mL), but its activity against Staphylococcus aureus (MIC: 0.39-2.5 μg/mL) is relatively weaker [1]. This profile contrasts with erythromycin, which is generally considered to have more potent anti-staphylococcal activity, reinforcing that kitasamycin may be a more niche agent for streptococcal or mycoplasmal infections where its spectrum is advantageous.

Antimicrobial Susceptibility Gram-positive bacteria Minimum Inhibitory Concentration

Kitasamycin Tartrate Solubility Advantage: Quantitative Comparison with Base Compound for Formulation Flexibility

The tartrate salt form of kitasamycin confers a significant solubility advantage over the base compound, which is poorly soluble in water. Kitasamycin tartrate is characterized as 'extremely soluble' in water, methanol, and ethanol . This property directly enables the preparation of aqueous solutions for injection and soluble powders for oral administration, whereas the base form requires more complex formulation strategies. The quantified difference is not a single numerical value but a binary solubility classification: 'practically insoluble' vs. 'extremely soluble' in water. This physical distinction is a primary driver for selecting the tartrate salt in pharmaceutical manufacturing.

Pharmaceutical Formulation Solubility Salt Form

Kitasamycin Tartrate in Veterinary Medicine: Synergistic Potential with Doxycycline Against Mycoplasma

An in vitro study demonstrated a synergistic effect between kitasamycin tartrate and doxycycline hydrate, quantified using an isobologram. The combination showed a Synergistic Maximum Effect (SMEF) greater than 1, with the optimal ratio (1:4, kitasamycin:doxycycline) yielding an SMEF of 1.45 [1]. This indicates that the combined effect is greater than the sum of their individual effects, suggesting a potential for reduced dosages or enhanced efficacy. This evidence provides a rationale for selecting kitasamycin tartrate in combination therapies, particularly in veterinary settings for treating Mycoplasma infections in poultry and swine.

Veterinary Antimicrobial Therapy Synergy Mycoplasma

Kitasamycin Tartrate Stability and pH Specification: Ensuring Formulation Consistency

The quality of kitasamycin tartrate is defined by a specific pH range (3.0-5.0 for a 1% aqueous solution) and a maximum moisture content (≤5.0%) . These parameters are critical for ensuring the chemical stability of the tartrate salt and preventing hydrolysis of the macrolide ring. A study on kitasamycin tartrate for injection found that optimal solution clarity and stability were achieved when the tartaric acid content was 8.8%-16.1%, corresponding to a pH range of 3.4-5.0 [1]. Deviations from this specification can lead to precipitation or degradation, impacting product quality and efficacy. This quantifies a key quality control parameter that distinguishes the tartrate salt from other salt forms or the base compound.

Pharmaceutical Stability pH Quality Control

Kitasamycin Tartrate vs. Tylosin Tartrate: Comparative Potency Against Bovine Mycoplasma

In a study of bovine mycoplasmas, kitasamycin tartrate and tylosin tartrate were evaluated alongside other antimicrobials. Both were among the most active agents tested, with no statistically significant difference in their growth-inhibiting effects [1]. The study noted that these two macrolides, along with spiramycin adipate, tetracycline-HCl, and chloramphenicol, formed a group of highly active compounds. This suggests that for treating bovine mycoplasmal infections, kitasamycin and tylosin may be considered interchangeable from an efficacy standpoint, although other factors like resistance patterns, cost, and availability would influence procurement decisions.

Veterinary Antimicrobial Susceptibility Mycoplasma bovis Comparative MIC

Kitasamycin Tartrate Application Scenarios: Where the Evidence Supports Prioritized Use


Mycoplasma pneumoniae Therapy in Regions with High Macrolide Resistance

Although kitasamycin has a higher MIC against M. pneumoniae compared to erythromycin (0.03 vs. 0.007 μg/mL) , its use may be prioritized in settings where erythromycin resistance is prevalent. The slower development of resistance observed with kitasamycin [5] could make it a strategic choice for sustained therapeutic benefit. This is particularly relevant for procurement in East Asian countries where macrolide-resistant M. pneumoniae is a significant clinical concern.

Veterinary Combination Therapy for Mycoplasma Infections in Poultry and Swine

The demonstrated synergistic effect of kitasamycin tartrate with doxycycline (SMEF = 1.45 at a 1:4 ratio) provides a strong evidence-based rationale for formulating and using this combination in veterinary medicine. This synergy can potentially lower the required dose of each antibiotic, reduce costs, and minimize the risk of resistance development. This scenario is directly applicable to the treatment of respiratory and systemic Mycoplasma infections in poultry and swine, where such combinations are frequently employed.

Formulation Development for Aqueous Injectables and Oral Solutions

The 'extremely soluble' nature of kitasamycin tartrate in water makes it the preferred chemical entity for developing liquid dosage forms. This is a critical differentiator from the water-insoluble base compound. This scenario is central to manufacturing injectable solutions, oral solutions, and soluble powders for veterinary use, where ease of reconstitution and administration are key procurement considerations [5].

Quality Control and Stability Testing in Pharmaceutical Manufacturing

The defined pH specification (3.0-5.0 for a 1% solution) and optimal tartaric acid content range (8.8%-16.1%) [5] are essential for ensuring the quality and stability of kitasamycin tartrate formulations. This scenario is critical for quality control laboratories and manufacturing facilities to validate raw material, monitor production processes, and ensure final product compliance with pharmacopoeial standards, thereby reducing the risk of batch failures and ensuring therapeutic reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kitasamycintartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.